
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butoxy group, an iodo-nitrobenzoyl moiety, and an L-proline backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the proline amino group: This is often achieved using a tert-butoxycarbonyl (Boc) protecting group.
Introduction of the iodo-nitrobenzoyl group: This step involves the acylation of the protected proline with 4-iodo-3-nitrobenzoyl chloride under basic conditions.
Deprotection: The final step involves the removal of the Boc protecting group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline involves its interaction with specific molecular targets and pathways. The nitrobenzoyl moiety may interact with enzymes or receptors, leading to modulation of their activity. The proline backbone may facilitate binding to specific proteins, enhancing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(4R)-4-tert-Butoxy-1-(4-chloro-3-nitrobenzoyl)-L-proline: Similar structure with a chloro group instead of an iodo group.
(4R)-4-tert-Butoxy-1-(4-bromo-3-nitrobenzoyl)-L-proline: Similar structure with a bromo group instead of an iodo group.
(4R)-4-tert-Butoxy-1-(4-fluoro-3-nitrobenzoyl)-L-proline: Similar structure with a fluoro group instead of an iodo group.
Uniqueness
The uniqueness of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodo group may enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution.
属性
CAS 编号 |
395647-80-0 |
|---|---|
分子式 |
C16H19IN2O6 |
分子量 |
462.24 g/mol |
IUPAC 名称 |
(2S,4R)-1-(4-iodo-3-nitrobenzoyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19IN2O6/c1-16(2,3)25-10-7-13(15(21)22)18(8-10)14(20)9-4-5-11(17)12(6-9)19(23)24/h4-6,10,13H,7-8H2,1-3H3,(H,21,22)/t10-,13+/m1/s1 |
InChI 键 |
KTVASFHHGYEUHV-MFKMUULPSA-N |
手性 SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])C(=O)O |
规范 SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


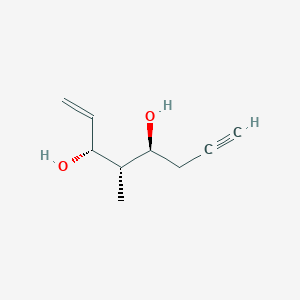
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
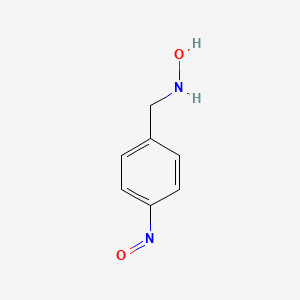
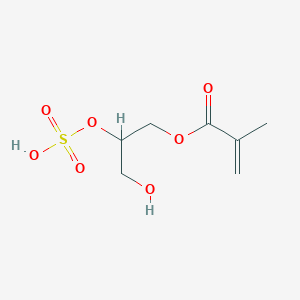
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
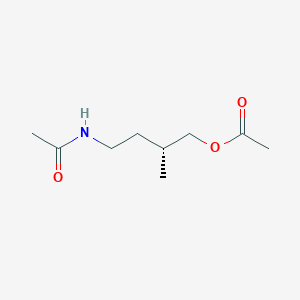
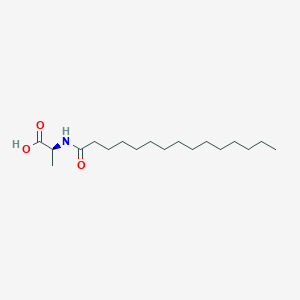
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
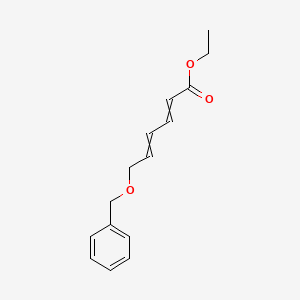

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)

![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
